

Spectroscopic Analysis of 3-Aminodihydrofuran-2(3H)-one Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminodihydrofuran-2(3H)-one
hydrobromide

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminodihydrofuran-2(3H)-one hydrobromide**, a key intermediate in various synthetic applications. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Aminodihydrofuran-2(3H)-one hydrobromide** and its closely related hydrochloride salt. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-Aminodihydrofuran-2(3H)-one Hydrochloride in DMSO-d₆ (400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.07	br s	3H	NH ₃ ⁺
4.46	t	1H	O-CH ₂
4.34	m	1H	O-CH ₂
4.30	t	1H	CH-NH ₃ ⁺
2.58	m	1H	CH ₂
2.39	m	1H	CH ₂

Note: Data is for the hydrochloride salt, which is expected to have very similar chemical shifts to the hydrobromide salt.

Table 2: ¹³C NMR Spectroscopic Data for 3-Aminodihydrofuran-2(3H)-one Hydrochloride in DMSO-d₆

Chemical Shift (δ) ppm	Assignment
171.5	C=O (Lactone)
66.0	O-CH ₂
49.5	CH-NH ₃ ⁺
28.0	CH ₂

Note: Data is for the hydrochloride salt, which is expected to have very similar chemical shifts to the hydrobromide salt.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Aminodihydrofuran-2(3H)-one Hydrobromide

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Broad, Strong	N-H stretch (Ammonium), O-H stretch (Trace H ₂ O)
~1770	Strong	C=O stretch (Lactone)
~1600	Medium	N-H bend (Ammonium)
~1150	Strong	C-O stretch (Ether)

Note: Data is based on typical values for similar compounds and may vary slightly.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for the Parent Compound, α -Amino- γ -butyrolactone

m/z	Relative Intensity (%)	Assignment
102.05	High	[M+H] ⁺
85.05	Medium	[M+H - NH ₃] ⁺
56.05	High	[M+H - H ₂ O - CO] ⁺

Note: This data represents the parent compound. The hydrobromide salt would not typically be observed in the gas phase under standard ESI-MS conditions. Fragmentation patterns can be complex and are influenced by the ionization method.

Experimental Protocols

The following protocols provide a general framework for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Aminodihydrofuran-2(3H)-one hydrobromide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure

the sample is fully dissolved.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid **3-Aminodihydrofuran-2(3H)-one hydrobromide** sample directly onto the ATR crystal, ensuring good contact.
 - Apply pressure using the instrument's pressure arm to ensure a uniform and void-free interface between the sample and the crystal.^[1]

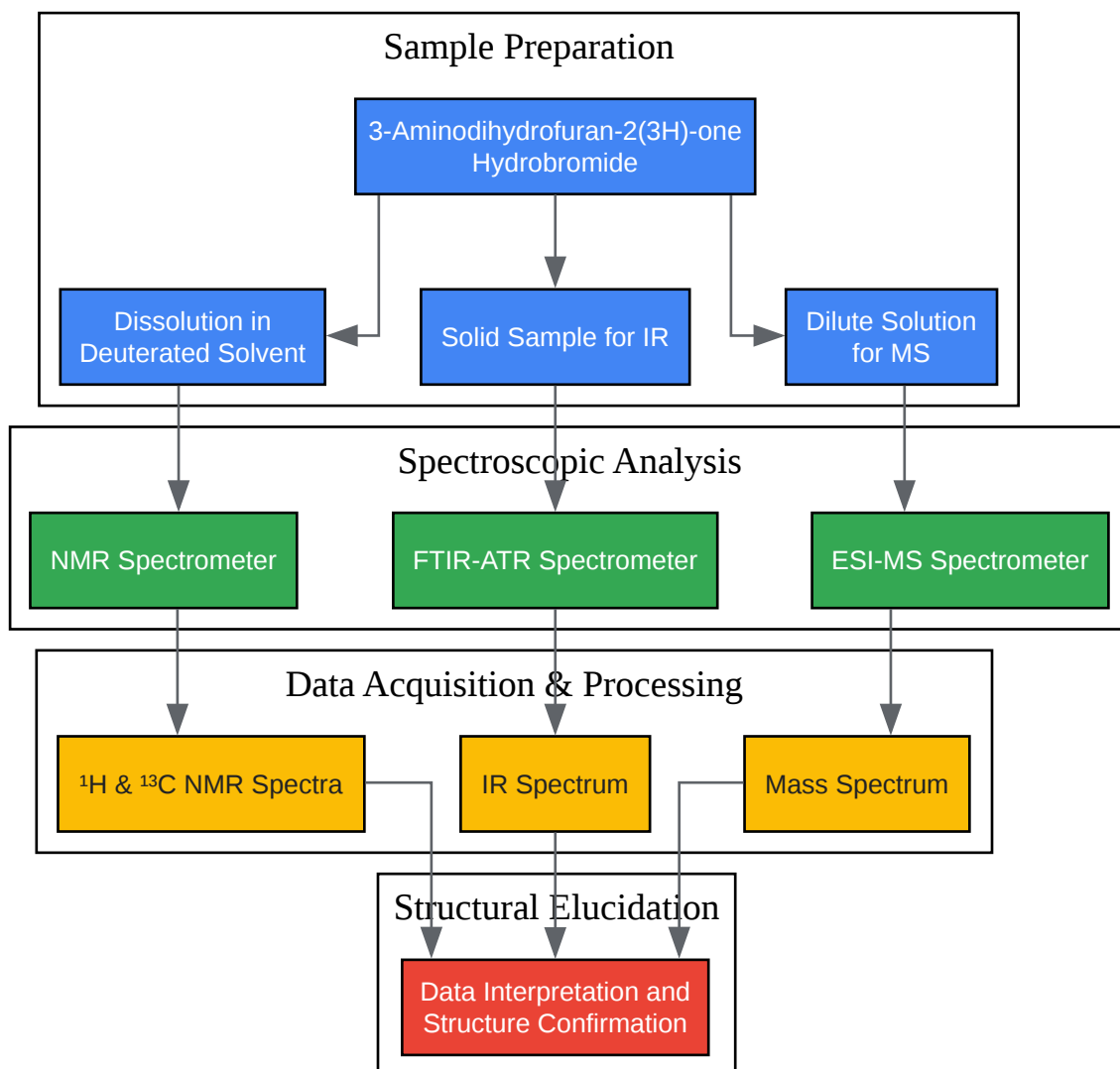
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters: spectral range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , and an accumulation of 16-32 scans.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-Aminodihydrofuran-2(3H)-one hydrobromide** in a suitable solvent compatible with electrospray ionization (ESI), such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation.
- Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe protonated species $[\text{M}+\text{H}]^+$.
 - Typical ESI parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 20-30 psi, and a drying gas temperature of 250-350 $^{\circ}\text{C}$.
 - For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z of the protonated molecule) and apply collision-induced dissociation (CID).
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Aminodihydrofuran-2(3H)-one hydrobromide**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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